EGFR Binding Affinity: 7-Fluoro vs. Clinical Benchmark Erlotinib
Molecular docking simulations suggest that 7-fluoro-2-methylquinazolin-5-amine achieves a binding energy of -9.2 kcal/mol against the Epidermal Growth Factor Receptor (EGFR). This value is comparable to, and numerically superior to, that of the FDA-approved EGFR inhibitor erlotinib (-8.7 kcal/mol) in the same in silico model . This indicates that the 7-fluoro substitution pattern facilitates favorable interactions within the ATP-binding pocket.
| Evidence Dimension | EGFR Binding Energy |
|---|---|
| Target Compound Data | -9.2 kcal/mol |
| Comparator Or Baseline | Erlotinib (-8.7 kcal/mol) |
| Quantified Difference | 0.5 kcal/mol (numerically more negative) |
| Conditions | In silico molecular docking simulation against EGFR. |
Why This Matters
The numerically superior binding energy suggests a potentially strong interaction with a key oncology target, making this compound a valuable scaffold for developing next-generation EGFR inhibitors.
